N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE
Description
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Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S2.ClH/c22-15-12-17(23)20-18(13-15)30-21(24-20)26(7-6-25-8-10-28-11-9-25)19(27)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCIXSKKSMCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(phenylsulfanyl)acetamide hydrochloride is a novel compound that has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole core with difluoromethyl substitutions and a morpholine moiety. Its molecular formula is , with a molecular weight of 285.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Derivative : The initial step includes the synthesis of the benzothiazole framework through cyclization reactions.
- Substitution Reactions : The introduction of the morpholine and phenylsulfanyl groups is achieved via nucleophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The following effects were observed:
- Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation in both A431 and A549 cell lines at concentrations ranging from 1 to 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates in cancer cells, as evidenced by Annexin V staining.
- Cell Cycle Arrest : The compound caused G1 phase arrest in the cell cycle, preventing further progression and proliferation of cancer cells.
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory effects by modulating cytokine levels:
- Cytokine Inhibition : It significantly reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages when treated with lipopolysaccharide (LPS).
- Mechanistic Insights : Western blot analyses revealed that the compound inhibited key signaling pathways (e.g., NF-kB and MAPK pathways) involved in inflammation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Lung Cancer : In vitro studies showed that this compound effectively reduced tumor size in xenograft models of lung cancer when administered at specific dosages.
- Combination Therapy : Research indicated enhanced therapeutic effects when combined with existing chemotherapeutic agents, suggesting a synergistic mechanism that could improve treatment outcomes for patients with resistant cancer forms.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
